n-{3,5-Dibromo-4-[(4-methyl-2-propylquinolin-6-yl)oxy]benzoyl}glycine
Description
N-{3,5-Dibromo-4-[(4-methyl-2-propylquinolin-6-yl)oxy]benzoyl}glycine is a synthetic glycine derivative characterized by a brominated benzoyl backbone linked to a substituted quinoline moiety. The compound’s structure combines a glycine residue with a 3,5-dibromo-4-oxybenzoyl group and a 4-methyl-2-propylquinolin-6-yl substituent.
Properties
CAS No. |
918946-65-3 |
|---|---|
Molecular Formula |
C22H20Br2N2O4 |
Molecular Weight |
536.2 g/mol |
IUPAC Name |
2-[[3,5-dibromo-4-(4-methyl-2-propylquinolin-6-yl)oxybenzoyl]amino]acetic acid |
InChI |
InChI=1S/C22H20Br2N2O4/c1-3-4-14-7-12(2)16-10-15(5-6-19(16)26-14)30-21-17(23)8-13(9-18(21)24)22(29)25-11-20(27)28/h5-10H,3-4,11H2,1-2H3,(H,25,29)(H,27,28) |
InChI Key |
XEUOUHCNSVPTRE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C=C(C=C2)OC3=C(C=C(C=C3Br)C(=O)NCC(=O)O)Br)C(=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dibromo-4-((4-methyl-2-propylquinolin-6-yl)oxy)benzamido)acetic acid typically involves multiple steps, including the formation of the quinoline core, bromination, and subsequent coupling reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boron reagents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to enhance reaction efficiency and product purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dibromo-4-((4-methyl-2-propylquinolin-6-yl)oxy)benzamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.
Substitution: Halogen atoms, such as bromine, can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce dehalogenated compounds.
Scientific Research Applications
2-(3,5-Dibromo-4-((4-methyl-2-propylquinolin-6-yl)oxy)benzamido)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research focuses on its potential as a drug candidate for treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,5-Dibromo-4-((4-methyl-2-propylquinolin-6-yl)oxy)benzamido)acetic acid involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The bromine atoms may enhance the compound’s reactivity and binding affinity to biological targets.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
- Bromination: The target compound’s 3,5-dibromo substitution distinguishes it from non-halogenated analogues.
- Functional Groups : The absence of sulfonyl or heterocyclic groups (cf. N-tosylglycine derivatives) may limit the target compound’s polar interactions compared to analogues.
Brominated Aromatic Compounds
Table 2: Environmental and Toxicological Profiles
Key Observations :
Biological Activity
The compound n-{3,5-Dibromo-4-[(4-methyl-2-propylquinolin-6-yl)oxy]benzoyl}glycine is a synthetic derivative of quinoline characterized by its unique structural properties and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a dibromobenzoyl moiety linked to a glycine unit through an ether linkage with a quinoline derivative.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:
- Liver X Receptor Modulation : It has been identified as a modulator of Liver X receptors (LXRs), which play a crucial role in lipid metabolism and inflammation .
- TLR Inhibition : The compound exhibits inhibitory activity against Toll-like receptors (TLR) such as TLR3, TLR7, and TLR9, which are involved in immune responses .
- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and modulating signaling pathways essential for cellular communication.
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
| Biological Activity | Effect | Reference |
|---|---|---|
| LXR Modulation | Regulates lipid metabolism | |
| TLR Inhibition | Reduces inflammatory response | |
| Enzyme Inhibition | Blocks enzymatic activity |
Case Studies
Several studies have explored the biological implications of this compound:
- Lipid Metabolism Study : A study demonstrated that the compound effectively modulates LXR activity in vitro, leading to altered cholesterol homeostasis in liver cells. The results indicated a potential therapeutic application for metabolic disorders .
- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines. This suggests its potential use in treating inflammatory diseases .
- Antimicrobial Activity : Preliminary tests indicated that the compound exhibits antimicrobial properties against certain bacterial strains, suggesting further investigation into its potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
